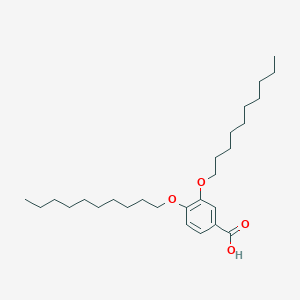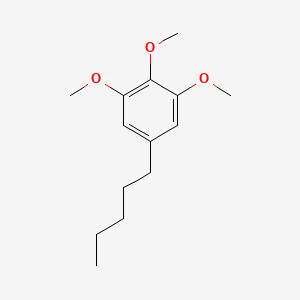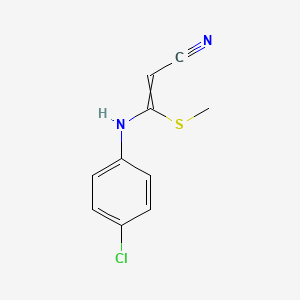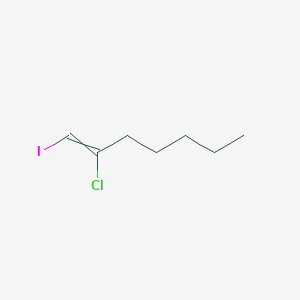
2-Chloro-1-iodohept-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-iodohept-1-ene: is an organic compound that belongs to the class of haloalkenes It is characterized by the presence of both chlorine and iodine atoms attached to a heptene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-iodohept-1-ene can be achieved through several methods. One common approach involves the halogenation of hept-1-ene. The process typically includes the following steps:
Chlorination: Hept-1-ene is first chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to form 2-chlorohept-1-ene.
Iodination: The 2-chlorohept-1-ene is then subjected to iodination using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium hypochlorite to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-1-iodohept-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine or iodine atoms can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Addition Reactions: The double bond in the heptene backbone can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Addition: Bromine (Br2) or hydrogen bromide (HBr) in inert solvents such as carbon tetrachloride (CCl4).
Elimination: Strong bases like sodium ethoxide (NaOEt) in ethanol.
Major Products:
Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.
Addition: Formation of dihalides or halohydrins.
Elimination: Formation of alkenes with varying degrees of substitution.
Aplicaciones Científicas De Investigación
2-Chloro-1-iodohept-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be employed in the synthesis of bioactive compounds and pharmaceuticals.
Medicine: Potential use in the development of novel therapeutic agents due to its unique reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-iodohept-1-ene involves its reactivity towards nucleophiles and electrophiles. The presence of both chlorine and iodine atoms makes it a versatile intermediate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as nucleophilic substitution or electrophilic addition.
Comparación Con Compuestos Similares
2-Bromo-1-iodohept-1-ene: Similar structure but with a bromine atom instead of chlorine.
2-Chloro-1-bromohept-1-ene: Contains both chlorine and bromine atoms.
1-Iodo-2-chloroheptane: A saturated analog with no double bond.
Uniqueness: 2-Chloro-1-iodohept-1-ene is unique due to the combination of a double bond and the presence of both chlorine and iodine atoms. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in synthetic chemistry.
Propiedades
Número CAS |
113278-41-4 |
|---|---|
Fórmula molecular |
C7H12ClI |
Peso molecular |
258.53 g/mol |
Nombre IUPAC |
2-chloro-1-iodohept-1-ene |
InChI |
InChI=1S/C7H12ClI/c1-2-3-4-5-7(8)6-9/h6H,2-5H2,1H3 |
Clave InChI |
GVOKNSFHXIYPLS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=CI)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


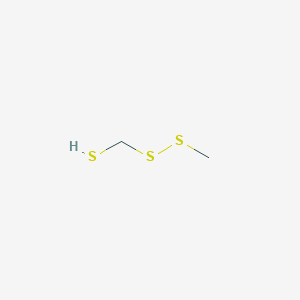
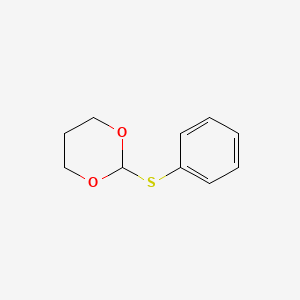
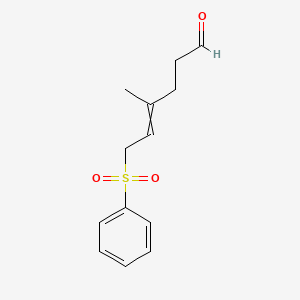
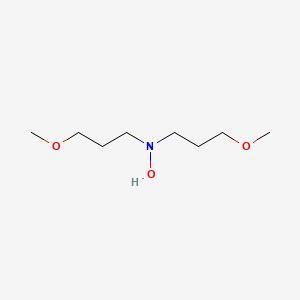
![1-Methoxy-1-[(1-methoxy-2,2-dimethylpropyl)disulfanyl]-2,2-dimethylpropane](/img/structure/B14304093.png)
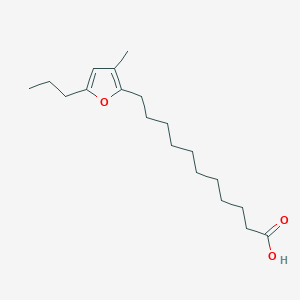
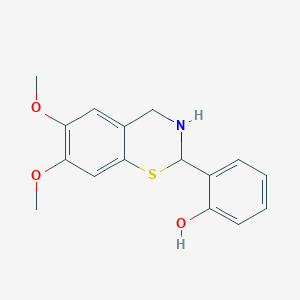
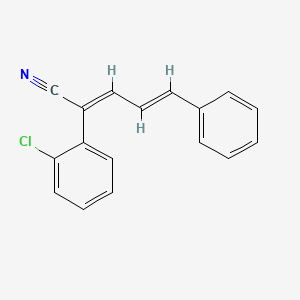
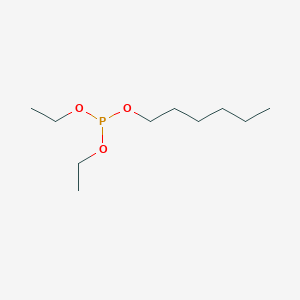
![2-Methyl-N-[(oxolan-2-yl)methyl]prop-2-enamide](/img/structure/B14304118.png)
